Firategrast vs. Natalizumab: 58-Fold to 105-Fold Shorter Half-Life Enables Rapid Reversibility
Firategrast's primary differentiation lies in its short half-life relative to the monoclonal antibody natalizumab. While both compounds are α4β1/α4β7 integrin antagonists, the small molecule Firategrast has a plasma half-life of approximately 2.5 to 4.5 hours [1]. In contrast, the half-life of natalizumab is approximately 11 days (264 hours) [2]. This difference translates to a half-life for Firategrast that is 58 to 105 times shorter. This property was explicitly designed to offer "faster washout and hence faster reversal of pharmacodynamic effects when concerns about safety and tolerability arise," a key differentiator from natalizumab's prolonged immunosuppression which is associated with the risk of progressive multifocal leukoencephalopathy (PML) [3].
| Evidence Dimension | Plasma Half-Life |
|---|---|
| Target Compound Data | 2.5 to 4.5 hours |
| Comparator Or Baseline | Natalizumab: 11 days (264 hours) |
| Quantified Difference | Firategrast's half-life is 58 to 105 times shorter than natalizumab. |
| Conditions | Human clinical pharmacokinetic studies. |
Why This Matters
This stark difference is a critical procurement driver for studies requiring transient and reversible α4 integrin inhibition, enabling experimental designs that are not feasible with long-acting antibody alternatives.
- [1] Kurczewska U, Zawada K, Orszulak-Michalak D. Natalizumab i firategrast w terapii stwardnienia rozsianego. Farm Pol. 2012;68(11):755-762. View Source
- [2] Firategrast (SB-683699). Guide to Pharmacology (IUPHAR/BPS). View Source
- [3] Samson K. Will Firategrast, Another Monoclonal Antibody Therapy for MS, Prove a Safe, Effective Alternative? Neurology Today. 2012 Mar 1;12(5):1,22-23. View Source
